molecular formula C8H15N3 B1352337 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-amine CAS No. 60706-59-4

3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B1352337
CAS No.: 60706-59-4
M. Wt: 153.22 g/mol
InChI Key: YWDXPQXEGATNSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Pyrazole Derivatives in Organic Chemistry

The historical development of pyrazole chemistry traces back to the pioneering work of German chemists in the late 19th century, establishing a foundation that continues to influence modern pharmaceutical research. The term pyrazole was first introduced by Ludwig Knorr in 1883, marking the beginning of systematic investigations into this important class of heterocyclic compounds. This nomenclature reflected the growing understanding of five-membered aromatic heterocycles containing two adjacent nitrogen atoms, which would later prove to be among the most versatile scaffolds in medicinal chemistry.

The synthetic methodology for pyrazole derivatives received a significant boost through the classical work of Hans von Pechmann in 1898, who developed a method for synthesizing pyrazole from acetylene and diazomethane. This pioneering approach demonstrated the feasibility of constructing the pyrazole ring system from simple starting materials, laying the groundwork for future synthetic developments. The Pechmann method represented one of the earliest examples of controlled heterocycle formation, showcasing the potential for systematic manipulation of nitrogen-containing ring systems.

Throughout the 20th century, the field experienced remarkable expansion as researchers discovered the exceptional pharmacological properties of substituted pyrazoles. The first natural pyrazole derivative, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, confirming that these structures could occur naturally and suggesting evolutionary importance for this chemical framework. This discovery challenged the previous assumption that pyrazoles were purely synthetic constructs and opened new avenues for natural product research focused on nitrogen heterocycles.

The development of modern pyrazole synthesis has been characterized by increasingly sophisticated approaches that allow for precise control of substitution patterns. Contemporary methods include condensation reactions of 1,3-diketones with hydrazine derivatives, known as Knorr-type reactions, which provide access to substituted pyrazoles with predictable regioselectivity. The evolution from simple cyclization reactions to complex multi-component processes reflects the growing understanding of heterocyclic chemistry and the demand for structurally diverse compounds in pharmaceutical applications.

Structural Significance of N-Isopropyl Substitution in Heterocyclic Systems

The incorporation of an isopropyl group at the nitrogen position of 3,5-dimethyl-1H-pyrazol-4-amine introduces profound structural and electronic modifications that significantly influence the compound's chemical behavior and biological activity. Nitrogen substitution in heterocyclic systems represents a critical design element in medicinal chemistry, as it directly affects molecular geometry, electron distribution, and intermolecular interactions. The isopropyl substituent, being a branched alkyl group, creates specific steric environments that can enhance selectivity in biological systems while modifying physicochemical properties such as lipophilicity and membrane permeability.

The steric bulk associated with the isopropyl group at the nitrogen position influences the overall molecular conformation and restricts rotational freedom around the carbon-nitrogen bond. This conformational constraint can lead to enhanced binding specificity in biological targets, as the reduced conformational flexibility often translates to improved selectivity for specific receptor sites or enzyme active sites. Research has demonstrated that such structural modifications can significantly impact anti-inflammatory activity, with bulky nitrogen substituents often showing enhanced potency compared to their unsubstituted counterparts.

Electronic effects of the isopropyl substitution extend beyond simple steric considerations, as the electron-donating nature of alkyl groups affects the electron density distribution within the pyrazole ring system. The increased electron density at the nitrogen atom enhances the basicity of the heterocycle, potentially affecting protonation states under physiological conditions and influencing drug-target interactions. This electronic modification can alter the compound's ability to participate in hydrogen bonding networks, which are crucial for biological activity in many therapeutic applications.

The lipophilic character imparted by the isopropyl substitution significantly affects the compound's pharmacokinetic properties, including absorption, distribution, and membrane penetration. Studies have shown that nitrogen-alkylated pyrazoles typically exhibit improved lipophilicity values, with logP values ranging from 2.5 to 3.5, which falls within the optimal range for oral bioavailability according to Lipinski's rule of five. This enhanced lipophilicity facilitates cellular uptake and tissue distribution, making such compounds attractive candidates for systemic therapeutic applications.

Key Physicochemical Characteristics of this compound

The physicochemical profile of this compound reflects the combined influence of its substitution pattern and heterocyclic core structure, resulting in properties that are well-suited for pharmaceutical applications and synthetic manipulations. The compound presents as an oil at room temperature, indicating a relatively low melting point that facilitates handling and purification procedures. This physical state is consistent with the presence of both the isopropyl substituent and the amino group, which disrupt crystalline packing and lower intermolecular forces compared to more rigid aromatic systems.

Table 1: Fundamental Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₈H₁₅N₃
Molecular Weight 153.22-153.25 g/mol
Physical State Oil
Storage Temperature 4°C
CAS Registry Number 20737-79-5 (base form)
PubChem CID 3031275

The molecular weight of 153.22-153.25 grams per mole places this compound within the lower molecular weight range typically associated with small molecule pharmaceuticals, suggesting favorable properties for oral absorption and tissue penetration. The relatively compact structure, combined with the presence of hydrogen bond donors and acceptors, contributes to a balanced hydrophilic-lipophilic character that is advantageous for biological activity. The presence of three nitrogen atoms provides multiple sites for potential hydrogen bonding interactions, which are crucial for binding to biological targets.

Table 2: Structural and Electronic Properties

Structural Feature Description Impact on Properties
Pyrazole Core Five-membered aromatic heterocycle Provides chemical stability and planarity
3,5-Dimethyl Substitution Methyl groups at positions 3 and 5 Increases lipophilicity and steric protection
4-Amino Group Primary amine at position 4 Enables hydrogen bonding and reactivity
1-Isopropyl Substitution Branched alkyl at nitrogen Enhances membrane permeability

The compound's chemical stability is enhanced by the aromatic character of the pyrazole ring, which provides resistance to oxidative degradation and thermal decomposition under normal storage conditions. The recommended storage temperature of 4°C suggests moderate stability at room temperature but optimal preservation under refrigerated conditions. This temperature sensitivity is likely related to the presence of the primary amino group, which can undergo oxidation or other degradation pathways upon prolonged exposure to ambient conditions.

The molecular geometry of this compound is characterized by the planar pyrazole ring system with the isopropyl and amino substituents extending above and below this plane. According to crystallographic studies of related pyrazole derivatives, the compound maintains planarity in the heterocyclic core, with carbon-nitrogen bond distances near 1.33 Å, consistent with aromatic character. The isopropyl group adopts a staggered conformation to minimize steric interactions with the ring methyl substituents, while the amino group remains coplanar with the heterocycle to maximize conjugation with the aromatic system.

Properties

IUPAC Name

3,5-dimethyl-1-propan-2-ylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-5(2)11-7(4)8(9)6(3)10-11/h5H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDXPQXEGATNSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101234160
Record name 3,5-Dimethyl-1-(1-methylethyl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101234160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60706-59-4
Record name 3,5-Dimethyl-1-(1-methylethyl)-1H-pyrazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60706-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-1-(1-methylethyl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101234160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Pyrazole Ring Formation

Detailed Synthetic Procedure Example

Step Reagents & Conditions Description Yield (%) Notes
1 Hydrazine + 2,4-pentanedione, acidic or neutral medium Formation of 3,5-dimethyl-1H-pyrazole High (typically >80%) Base for ring formation
2 Alkylation with isopropyl bromide, K2CO3, reflux Introduction of 1-(propan-2-yl) substituent Moderate to high Control of regioselectivity important
3 Nitration with mixed acid (H2SO4/HNO3, 3:1 v/v) Formation of 4-nitro derivative ~75% Careful temperature control required
4 Reduction with Fe powder/NH4Cl in ethanol Conversion of nitro to amine ~50% Modified literature procedure
Alternative Step 3 & 4 One-pot reaction: amine + diketone + O-(4-nitrobenzoyl)hydroxylamine in DMF at 85 °C Direct formation of 4-amine pyrazole ~44% Simplifies synthesis, avoids nitration

Reaction Mechanism Insights and Structural Analysis

  • The nitration step selectively introduces the nitro group at the 4-position due to electronic and steric factors of the pyrazole ring.
  • Reduction with iron powder and ammonium chloride proceeds via electron transfer and protonation steps, converting the nitro group to the amine.
  • Crystallographic studies confirm the planarity of the pyrazole ring and the presence of hydrogen bonding involving the amine group, which influences molecular packing and stability.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield Range Scalability
Nitration + Reduction Well-established, selective Multi-step, moderate overall yield, hazardous reagents 37-50% (reduction step) Suitable for lab and pilot scale
Direct Amination (One-pot) Fewer steps, milder conditions Moderate yield, requires specialized aminating agent ~44% Promising for scale-up with optimization
Alkylation after Pyrazole Formation Flexible for various alkyl groups Requires isolation of intermediates Variable Industrially feasible with optimization

Summary of Key Research Findings

  • The nitration-reduction sequence remains a reliable method for preparing this compound, with yields around 50% for the reduction step.
  • Direct amination methods using O-(4-nitrobenzoyl)hydroxylamine and diketones provide a streamlined alternative, though yields are moderate and reaction conditions require optimization.
  • Structural studies reveal that the pyrazole ring maintains planarity and that the amine substituent participates in hydrogen bonding, which may affect the compound’s reactivity and applications.
  • Industrial production would likely adapt these methods with process intensification techniques such as continuous flow reactors and advanced purification to improve yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether under inert atmosphere.

    Substitution: Various nucleophiles such as halides, alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures.

Major Products Formed:

  • Oxidation products include pyrazole N-oxides and other oxidized derivatives.
  • Reduction products are primarily amine derivatives with altered functional groups.
  • Substitution reactions yield a variety of substituted pyrazole compounds depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds exhibit antimicrobial properties. For instance, studies have shown that related pyrazole derivatives can inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli . The structural modifications in compounds similar to 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-amine enhance their efficacy as antimicrobial agents.

Cancer Research : Pyrazole derivatives have been explored as potential anticancer agents. A study involving similar compounds demonstrated their ability to induce apoptosis in cancer cell lines . The mechanism of action often involves the inhibition of specific enzymes crucial for cancer cell proliferation.

Agricultural Applications

Pesticide Development : The compound's structural features make it suitable for developing new agrochemicals. Pyrazole-based compounds are known to act as effective herbicides and insecticides. Research has highlighted the synthesis of pyrazole derivatives that show promising results against various pests and weeds .

Plant Growth Regulators : Some studies suggest that pyrazole derivatives can function as plant growth regulators, enhancing crop yield and resilience against environmental stressors . This application is particularly relevant in sustainable agriculture practices.

Materials Science

Polymer Chemistry : The incorporation of pyrazole derivatives into polymer matrices has been investigated for improving material properties. For example, the addition of this compound into polymer blends can enhance thermal stability and mechanical strength .

Nanotechnology : Recent advancements have shown that pyrazole derivatives can serve as stabilizing agents in the synthesis of nanoparticles. This application is crucial for developing novel materials with specific functionalities in electronics and catalysis .

Case Studies

StudyApplicationFindings
Antimicrobial Efficacy Medicinal ChemistryDemonstrated inhibition of bacterial growth (S. aureus, E. coli) with specific pyrazole derivatives showing higher potency .
Cancer Cell Apoptosis Cancer ResearchInduced apoptosis in cancer cells through enzyme inhibition pathways .
Pesticide Development Agricultural ScienceSynthesized pyrazole derivatives displayed effective insecticidal activity against common agricultural pests .
Polymer Enhancement Materials ScienceImproved thermal stability and mechanical properties in polymer composites containing pyrazole derivatives .

Mechanism of Action

The mechanism by which 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-amine exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor binding pockets, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyrazole-4-amine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key References
This compound 1: Isopropyl; 3,5: Methyl C₈H₁₅N₃ 153.23
3,5-Dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-amine 1: Naphthylmethyl; 3,5: Methyl C₁₆H₁₇N₃ 251.33
3,5-Dimethyl-1-(3-trifluoromethylbenzyl)-1H-pyrazol-4-amine 1: 3-CF₃-Benzyl; 3,5: Methyl C₁₃H₁₄F₃N₃ 269.27
3,5-Bis(propan-2-yl)-1H-pyrazol-4-amine 3,5: Isopropyl C₉H₁₇N₃ 167.25
1-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one 1: 4-Nitrophenyl; 4: Acetyl C₁₃H₁₃N₃O₃ 259.26

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in ) alter electronic density on the pyrazole ring, affecting reactivity and binding interactions.
  • Symmetrical substitution (e.g., bis-isopropyl in ) enhances crystallinity, as evidenced by resolved crystal structures.

Physicochemical and Crystallographic Properties

Table 2: Physical Property Comparison

Compound Name Melting Point (°C) Solubility Crystallographic Data
This compound Not reported Soluble in organic solvents Monoclinic, space group P2₁/c (analogous bis-isopropyl derivative)
3,5-Bis(propan-2-yl)-1H-pyrazol-4-amine 98–100 Low aqueous solubility Orthorhombic, space group Pbca
1-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one 160–162 Soluble in DMSO Not reported

Key Findings :

  • The isopropyl group in the parent compound contributes to moderate solubility in organic solvents, while nitro-substituted derivatives exhibit higher melting points due to stronger intermolecular interactions .
  • Crystallographic studies of the bis-isopropyl analog reveal a dense hydrogen-bonding network , stabilizing the lattice .

Key Insights :

  • The parent compound’s isopropyl group optimizes steric interactions in the GLUT1 binding pocket, enabling potent inhibitory activity .
  • Thiadiazole hybrids derived from nitro-substituted pyrazoles show broad-spectrum antimicrobial activity, likely due to enhanced electrophilicity from the nitro group .
  • Trifluoromethylbenzyl derivatives exhibit improved pharmacokinetic profiles, attributed to the electron-deficient CF₃ group enhancing metabolic stability .

Biological Activity

3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazol-4-amine is a pyrazole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant research findings.

Structure and Properties

The chemical structure of this compound features a pyrazole ring substituted with two methyl groups at the 3 and 5 positions and an isopropyl group at the 1 position. This unique structure contributes to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various pyrazole derivatives, including this compound. The compound has shown promising results against several pathogenic bacteria and fungi.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (µg/mL)MBC (µg/mL)Activity
This compound0.22 - 0.25Not specifiedExcellent
Ciprofloxacin0.5 - 1.0Not specifiedReference
KetoconazoleNot specifiedNot specifiedReference

The minimum inhibitory concentration (MIC) values for the tested pyrazole derivatives ranged from 0.220.22 to 0.25μg/mL0.25\,\mu g/mL, indicating significant antimicrobial efficacy against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The potential anticancer properties of pyrazole derivatives have been explored in various studies. The compound has been investigated for its ability to inhibit key enzymes involved in cancer progression.

Enzyme Inhibition Studies

This compound has demonstrated significant inhibitory effects on DNA gyrase and dihydrofolate reductase (DHFR), which are critical targets in cancer therapy.

Table 2: Enzyme Inhibition Potency

EnzymeIC50 (µM)
DNA Gyrase12.27 - 31.64
Dihydrofolate Reductase (DHFR)0.52 - 2.67

These results indicate that the compound exhibits strong inhibitory activity against both enzymes, suggesting its potential use as an anticancer agent .

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in treating infections and cancer:

  • Antibacterial Efficacy : In a study evaluating various pyrazole derivatives, it was found that compounds similar to this compound exhibited excellent antibacterial activity with low toxicity profiles. The hemolytic activity was significantly low (% lysis range from 3.233.23 to 15.22%15.22\%), indicating a favorable safety margin .
  • Synergistic Effects : The compound demonstrated synergistic effects when combined with other antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .

Q & A

Q. What are the optimal synthetic routes for preparing 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-amine?

The compound is typically synthesized via cyclocondensation reactions. A common method involves refluxing precursors like 3-isonitroso-2,4-pentanedione with hydrazine derivatives in ethanol, followed by purification via recrystallization (DMF-EtOH, 1:1) . Key parameters include:

Reaction Parameter Condition
SolventEthanol
TemperatureReflux (~78°C)
CatalystNone (base-mediated)
PurificationRecrystallization (DMF-EtOH)

For higher yields, alternative methods use copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C for 48 hours .

Q. How should this compound be characterized to confirm its structural identity?

A combination of spectroscopic and analytical techniques is recommended:

  • ¹H/¹³C NMR : Peaks at δ ~2.1–2.3 ppm (methyl groups) and δ ~4.5–5.0 ppm (isopropyl proton) confirm substituent positions .
  • HRMS : Molecular ion peaks at m/z 111.145 (C₅H₉N₃) validate the molecular formula .
  • Melting Point : A sharp melting point near 204–205°C indicates purity .

Q. What storage conditions are required to maintain stability?

The compound is hygroscopic and should be stored in a sealed container under dry conditions at 2–8°C to prevent decomposition . Prolonged exposure to light or moisture may lead to degradation, as observed in similar pyrazole derivatives .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction provides precise bond lengths and angles. For example, in the structurally related 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, X-ray data (R factor = 0.031) confirmed the planar pyrazole ring and dihedral angles between substituents, critical for understanding electronic effects . Such data can guide rational design of analogs with enhanced bioactivity.

Q. What catalytic systems improve coupling reactions involving this pyrazole scaffold?

Palladium and copper catalysts are effective for cross-coupling. For example:

  • C-N Coupling : Copper(I) bromide and cesium carbonate in DMSO enable Buchwald-Hartwig amination of pyrazole iodides, achieving ~17–20% yields .
  • Suzuki-Miyaura : Pd(PPh₃)₄ with aryl boronic acids facilitates aryl group introduction at the pyrazole 4-position .

Q. How do electron-withdrawing substituents affect the compound's reactivity in medicinal chemistry applications?

Introducing groups like trifluoromethyl (-CF₃) or halogens increases electrophilicity, enhancing interactions with biological targets. For instance, 3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine exhibits improved binding to kinase domains due to enhanced hydrophobic and dipole interactions . Comparative studies of substituent effects can be analyzed via Hammett plots or DFT calculations.

Q. What analytical challenges arise in quantifying trace impurities during synthesis?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended. Impurities such as unreacted acetylacetone or hydrazine byproducts can be resolved using a C18 column and acetonitrile/water gradient . For advanced quantification, LC-MS/MS provides limits of detection (LOD) < 0.1 ppm .

Q. How can structural modifications enhance solubility for in vitro assays?

Salt formation (e.g., hydrochloride) improves aqueous solubility. For example, 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine hydrochloride shows >10 mg/mL solubility in PBS, compared to <1 mg/mL for the free base . Co-solvents like DMSO (≤5% v/v) are acceptable for cell-based studies without cytotoxicity .

Q. What strategies mitigate contradictions in biological activity data across studies?

Discrepancies often arise from assay conditions (e.g., pH, serum content). Standardization using:

  • Positive Controls : e.g., Known kinase inhibitors for enzyme assays .
  • Dose-Response Curves : IC₅₀ values should be validated across ≥3 independent replicates .
  • Metabolic Stability Tests : Liver microsome assays predict in vivo discrepancies .

Q. How are computational methods applied to predict the compound's pharmacokinetic properties?

Molecular docking (AutoDock Vina) and ADMET prediction tools (SwissADME) estimate:

  • LogP : ~2.1 (moderate lipophilicity) .
  • Bioavailability : 65–70% (oral) .
  • CYP450 Interactions : Low inhibition risk for CYP3A4 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.